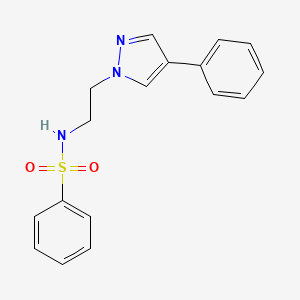

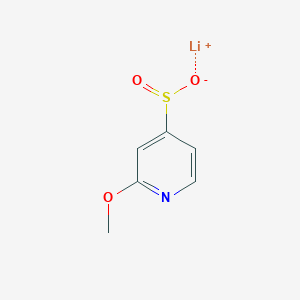

![molecular formula C19H11N3O5S B2395166 (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile CAS No. 372977-69-0](/img/structure/B2395166.png)

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The thiazole ring could undergo electrophilic aromatic substitution or nucleophilic aromatic substitution reactions. The nitro group in the nitrophenyl ring is a strong electron-withdrawing group and could facilitate electrophilic aromatic substitution reactions at the ortho and para positions .

Scientific Research Applications

Synthesis and Structural Analysis

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile, a compound of interest in the field of synthetic chemistry, has been a subject of various studies focusing on its synthesis and structural properties. The synthesis process and photophysical properties of similar acrylonitrile derivatives were investigated, demonstrating the importance of weak nonconventional intermolecular forces in sustaining the crystal structure of these compounds (Bhanvadia, Patel, Sharma, & Patel, 2016). The structural features and stability of heteroarylacrylonitriles have also been studied extensively, revealing how the substitution at various positions influences the stability and crystalline structure of the compounds (Hranjec, Horak, Tireli, Pavlović, & Karminski-Zamola, 2012). Such detailed structural analyses are crucial for understanding the reactivity and potential applications of these compounds in various scientific fields.

Photophysics and Optical Applications

The photophysical properties of compounds similar to this compound have been a significant area of research. Studies have shown that these compounds exhibit intriguing optical characteristics, including a wide range of fluorescent colors and significant solvatochromism (Eltyshev, Dzhumaniyazov, Suntsova, Minin, Pozdina, Dehaen, Benassi, & Belskaya, 2021). The fluorescence quantum yield and the effect of substituents on the photophysical behavior have been thoroughly investigated, providing insights into their potential applications in fluorescence-based technologies and materials science.

Biomedical Applications

In the biomedical domain, derivatives of acrylonitriles have demonstrated significant potential. For instance, certain compounds have exhibited potent in vitro cytotoxicity against various human cancer cell lines, underscoring the potential of these molecules as anticancer agents (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004). Furthermore, the antiproliferative activity of variously substituted acrylonitriles has been a subject of extensive research, revealing their efficacy against certain strains of Mycobacterium and their potential as antitumor compounds (Carta, Palomba, Boatto, Busonera, Murreddu, & Loddo, 2004).

Properties

IUPAC Name |

(Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-nitrophenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11N3O5S/c20-8-13(5-11-1-3-16(23)15(6-11)22(24)25)19-21-14(9-28-19)12-2-4-17-18(7-12)27-10-26-17/h1-7,9,23H,10H2/b13-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLHSYOCZLWYSN-ACAGNQJTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CC4=CC(=C(C=C4)O)[N+](=O)[O-])C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C\C4=CC(=C(C=C4)O)[N+](=O)[O-])/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

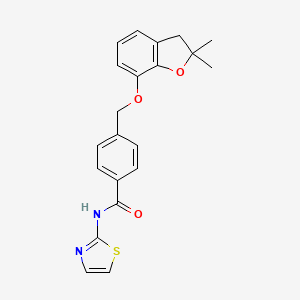

![2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2395087.png)

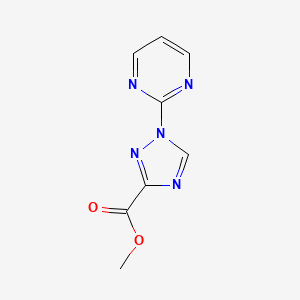

![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide](/img/structure/B2395089.png)

![(2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyridin-4-yl)methanamine oxalate](/img/structure/B2395094.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2395096.png)

![5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole](/img/structure/B2395098.png)

![1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B2395102.png)

![3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2395104.png)